molecular formula C11H9ClN2O2 B1478632 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 1632124-63-0

3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one

Cat. No. B1478632
M. Wt: 236.65 g/mol
InChI Key: RZHFJSKMLBCMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as 3-CMP, is a pyrazinone derivative with a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and for the preparation of pharmaceuticals. 3-CMP is also used in the preparation of novel materials for use in the medical and electronics industries.

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are synthesized through various chemical reactions, showcasing a broad spectrum of potential pharmacological activities due to their structural diversity. For instance, pyrazoline and amino cyanopyridine derivatives have been synthesized and characterized, demonstrating wide therapeutic activities (Dangar, Borkhataria, & Shah, 2014). Similarly, research has focused on synthesizing pyrazolines and their spectroscopic evaluation, indicating the significance of these compounds in drug development (Tamer et al., 2015).

Antimicrobial and Antibacterial Activities

  • Various studies have assessed the antimicrobial and antibacterial properties of synthesized derivatives. For example, compounds have shown promising results in inhibiting microbial growth, indicating their potential use in developing new antimicrobial agents (Rai et al., 2009; Khotimah et al., 2018).

Antidepressant Activities

  • Research has also explored the antidepressant activities of pyrazoline derivatives, with studies demonstrating that certain compounds can significantly reduce immobility times in animal models, suggesting their potential as antidepressant agents (Palaska et al., 2001).

Molecular Docking and Pharmacological Evaluation

  • Molecular docking studies have been conducted to assess the interaction of synthesized compounds with biological targets. For instance, derivatives have shown promise as anti-breast cancer agents through molecular docking studies, indicating their potential therapeutic applications (Putri et al., 2021).

Nonlinear Optical Properties

  • The nonlinear optical properties of certain derivatives have been investigated, demonstrating the potential of these compounds in materials science and photonics (Tamer et al., 2015).

properties

IUPAC Name

3-chloro-1-(4-methoxyphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-6-13-10(12)11(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHFJSKMLBCMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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